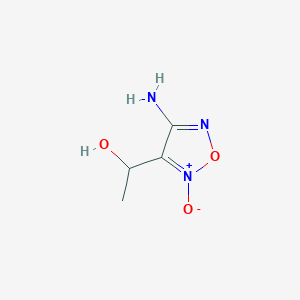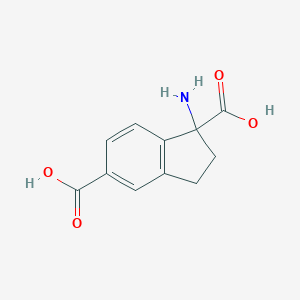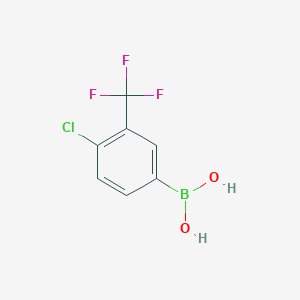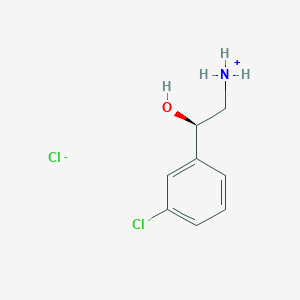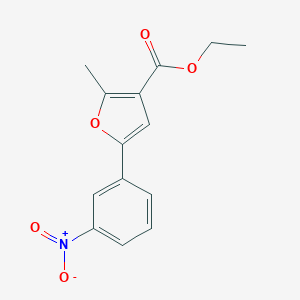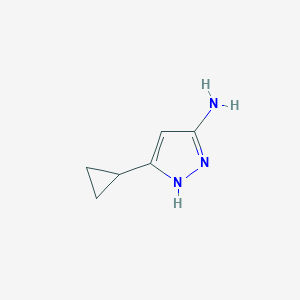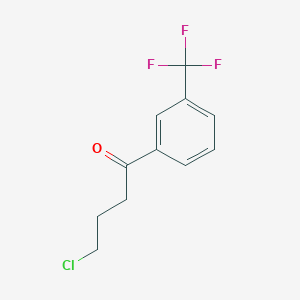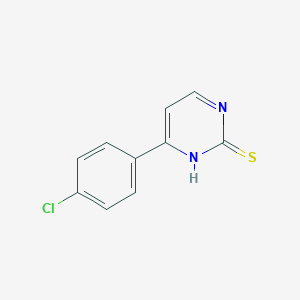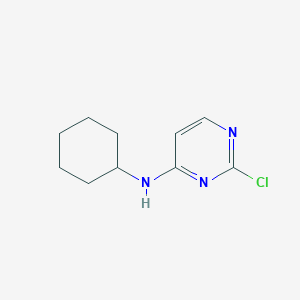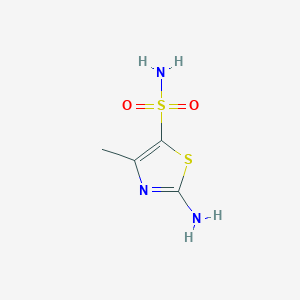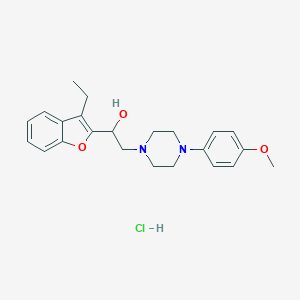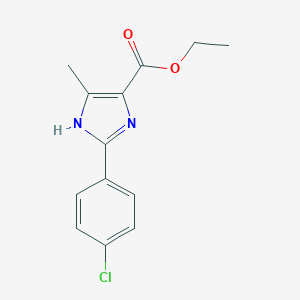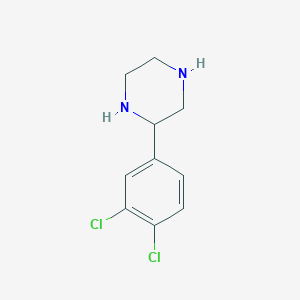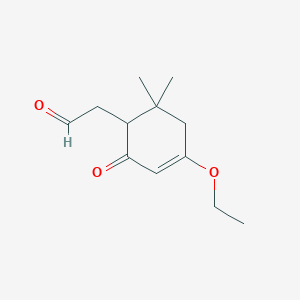
2-(4-Ethoxy-6,6-dimethyl-2-oxocyclohex-3-en-1-yl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Ethoxy-6,6-dimethyl-2-oxocyclohex-3-en-1-yl)acetaldehyde is a chemical compound that has gained significant attention in scientific research. This compound is widely used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. The synthesis and application of this compound have been studied extensively, and it has been found to have several advantages and limitations.
Mecanismo De Acción
The mechanism of action of 2-(4-Ethoxy-6,6-dimethyl-2-oxocyclohex-3-en-1-yl)acetaldehyde is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the progression of various diseases. It has also been found to have antioxidant properties, which may contribute to its therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
2-(4-Ethoxy-6,6-dimethyl-2-oxocyclohex-3-en-1-yl)acetaldehyde has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect against oxidative stress. It has also been found to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-Ethoxy-6,6-dimethyl-2-oxocyclohex-3-en-1-yl)acetaldehyde in lab experiments is its high purity and stability. This compound is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound is its potential toxicity. It is important to use caution when handling this compound, as it can be hazardous if not handled properly.
Direcciones Futuras
There are several future directions for the study of 2-(4-Ethoxy-6,6-dimethyl-2-oxocyclohex-3-en-1-yl)acetaldehyde. One area of research is the development of new synthetic methods for this compound, which may improve its yield and purity. Another area of research is the investigation of its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, 2-(4-Ethoxy-6,6-dimethyl-2-oxocyclohex-3-en-1-yl)acetaldehyde is a chemical compound that has shown promise in various fields of scientific research. Its synthesis and application have been extensively studied, and it has been found to have several advantages and limitations. Further research is needed to fully understand the potential of this compound as a therapeutic agent and to develop new synthetic methods for its production.
Métodos De Síntesis
The synthesis of 2-(4-Ethoxy-6,6-dimethyl-2-oxocyclohex-3-en-1-yl)acetaldehyde can be achieved through several methods. One of the most common methods is the reaction of 4-Ethoxy-6,6-dimethyl-2-oxocyclohex-3-en-1-yl)acetic acid with sodium borohydride and acetic anhydride. This method yields a high purity product and is relatively easy to perform.
Aplicaciones Científicas De Investigación
2-(4-Ethoxy-6,6-dimethyl-2-oxocyclohex-3-en-1-yl)acetaldehyde has been extensively studied for its potential applications in medicinal chemistry and biochemistry. This compound has been found to have several biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. It has also been studied for its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease.
Propiedades
Número CAS |
172685-92-6 |
|---|---|
Nombre del producto |
2-(4-Ethoxy-6,6-dimethyl-2-oxocyclohex-3-en-1-yl)acetaldehyde |
Fórmula molecular |
C12H18O3 |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
2-(4-ethoxy-6,6-dimethyl-2-oxocyclohex-3-en-1-yl)acetaldehyde |
InChI |
InChI=1S/C12H18O3/c1-4-15-9-7-11(14)10(5-6-13)12(2,3)8-9/h6-7,10H,4-5,8H2,1-3H3 |
Clave InChI |
BJSZMECWTODTNA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=O)C(C(C1)(C)C)CC=O |
SMILES canónico |
CCOC1=CC(=O)C(C(C1)(C)C)CC=O |
Sinónimos |
3-Cyclohexene-1-acetaldehyde,4-ethoxy-6,6-dimethyl-2-oxo-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[2.2.1]heptan-1-amine, 3,3-dimethyl-2-methylene-, (1R,4R)-(9CI)](/img/structure/B68448.png)
